molecular formula C11H7F3O2 B6383772 3-(Furan-2-yl)-5-(trifluoromethyl)phenol CAS No. 1261900-54-2

3-(Furan-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B6383772
CAS No.: 1261900-54-2
M. Wt: 228.17 g/mol
InChI Key: AFOCZOJNYFEWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-5-(trifluoromethyl)phenol is a substituted phenolic compound featuring a hydroxyl group on a benzene ring, with a trifluoromethyl (-CF₃) group at the 5-position and a furan-2-yl moiety at the 3-position. This structural combination makes the compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOCZOJNYFEWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686491
Record name 3-(Furan-2-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-54-2
Record name 3-(Furan-2-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Optimization

In a representative procedure, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester reacts with furan-2-boronic acid pinacol ester under palladium catalysis. Pd(OAc)₂ (4 mol%) and SPhos (8 mol%) in THF/H₂O (0.25 M) at 90°C for 24 hours yield the biaryl product. The reaction tolerates electron-withdrawing groups, with the trifluoromethyl moiety enhancing electrophilicity at the para position. Post-coupling oxidation using 30% H₂O₂ at 0°C affords the phenol.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions and Yields

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/SPhosK₃PO₄THF/H₂O902457
PdCl₂(PPh₃)₂Na₂CO₃DME/H₂O801868

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides facilitate nucleophilic substitution. 5-Bromo-3-(trifluoromethyl)phenol reacts with furan-2-lithium, generated via deprotonation of furan with n-BuLi (−78°C), to install the furan moiety.

Limitations and Modifications

The trifluoromethyl group’s meta-directing nature complicates regioselectivity. Protecting the phenol as a methyl ether (using Me₂SO₄/K₂CO₃) before substitution improves yields. Deprotection with BBr₃ in CH₂Cl₂ restores the phenolic OH group.

Protection/Deprotection Strategies

Ether Protection

Temporary protection of the phenol as a silyl ether (e.g., TBSCl, imidazole) prevents side reactions during coupling. After Suzuki-Miyaura coupling, TBAF-mediated cleavage yields the phenol.

Ester Intermediates

Converting the phenol to a 2,4,6-trichlorophenyl ester (DCC, pyridine) enhances stability during reactions. Basic hydrolysis (NaOH/EtOH) regenerates the phenol.

Comparative Analysis of Methods

Table 2: Advantages and Challenges of Synthetic Routes

MethodAdvantagesChallenges
Suzuki-MiyauraHigh regioselectivity, scalabilityRequires expensive catalysts
Chalcone CyclizationUtilizes simple precursorsLow relevance to target compound
Nucleophilic SubstitutionDirect functionalizationPoor yields due to directing effects

Spectral Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm (furan and phenyl), phenolic OH at δ 9.5–10.0 ppm.

  • ¹⁹F NMR : Trifluoromethyl signal at δ −63 to −74 ppm.

  • IR : O–H stretch at 3300 cm⁻¹, C=O (if esters) at 1760 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the furan or phenol rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Furan-2-yl)-5-(trifluoromethyl)phenol has shown potential in various therapeutic applications:

  • Antiviral Activity : Studies indicate that this compound can inhibit the fusion of the influenza A virus with host cell membranes, demonstrating significant antiviral potential with an IC50 of 0.22 µM.
  • Antimicrobial Activity : The compound has exhibited antimicrobial properties against several bacterial strains, including Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 2 µM. It promotes FtsZ assembly, leading to inhibition of bacterial cell division.
  • Anticancer Activity : Derivatives of this compound have been tested against cancer cell lines, showing potent inhibitory effects. For instance, some derivatives exhibited IC50 values as low as 0.126 µM against MDA-MB-231 triple-negative breast cancer cells.

Biochemical Research

The unique structure allows for interactions with specific molecular targets:

  • Enzyme Interactions : The trifluoromethyl group enhances binding affinities, potentially influencing enzyme activity and metabolic pathways. This interaction can be pivotal in drug design and development.

Materials Science

The compound's stability and reactivity make it suitable for developing advanced materials:

  • Polymer Chemistry : Its properties can be utilized in creating polymers with enhanced thermal stability and chemical resistance, which are valuable in industrial applications.

Antiviral Efficacy

In a study focused on antiviral mechanisms, modifications to the trifluoromethyl group were found to significantly enhance the antiviral activity against influenza A virus.

Antimicrobial Mechanism

Research on the compound's effect on bacterial cytokinesis revealed that it alters FtsZ dynamics, providing insights into its potential as a novel antibacterial agent.

Cancer Cell Inhibition

Investigations into various derivatives showed that structural modifications could lead to enhanced selectivity and potency against specific cancer cell lines, suggesting pathways for drug development in oncology.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to increased efficacy in various applications . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

3-(Trifluoromethyl)phenol
  • Structure : Benzene ring with -CF₃ at the 3-position and -OH at the 1-position.
  • Properties: Increased acidity (pKa ~8.2) due to the electron-withdrawing -CF₃ group.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .
3-[(2S)-2-Azanylpropyl]-5-(trifluoromethyl)phenol
  • Structure: Similar to the target compound but replaces the furan-2-yl group with an aminopropyl chain.
  • Properties : The -NH₂ group introduces basicity, contrasting with the furan's electron-rich nature. Lower acidity (pKa ~8.2 predicted) compared to the target compound .
3-(Aminomethyl)-5-(trifluoromethyl)phenol
  • Structure : -CF₃ at the 5-position and -CH₂NH₂ at the 3-position.
  • Properties : Higher solubility in polar solvents due to the -NH₂ group. Reduced thermal stability compared to the furan-containing compound .

Furan-Containing Analogues

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
  • Structure: Furan-2-carboxamide with nitro (-NO₂) and -CF₃ substituents.
  • Properties : The nitro group enhances electron-withdrawing effects, increasing reactivity in electrophilic substitution. Demonstrates antimicrobial activity in preliminary studies .
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol
  • Structure : Trifluoromethyl-substituted furan with a hydroxymethyl (-CH₂OH) group.
  • Used in fluorinated intermediates synthesis .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Acidity (pKa) Notable Properties
3-(Furan-2-yl)-5-(trifluoromethyl)phenol C₁₁H₇F₃O₂ 228.17 -OH, -CF₃, furan ~7.5 (pred.) High acidity, moderate solubility
3-(Trifluoromethyl)phenol C₇H₅F₃O 162.11 -OH, -CF₃ ~8.2 Volatile, agrochemical intermediate
3-[(2S)-2-Azanylpropyl]-5-(trifluoromethyl)phenol C₁₀H₁₂F₃NO 219.20 -OH, -CF₃, -NH₂ ~8.2 (pred.) Basic, soluble in polar solvents
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide C₁₂H₈F₃N₂O₄ 316.20 -NO₂, -CF₃, carboxamide N/A Antimicrobial activity

Biological Activity

3-(Furan-2-yl)-5-(trifluoromethyl)phenol is an organic compound notable for its unique structural features that combine a furan ring with a trifluoromethyl-substituted phenolic group. Its molecular formula is C₁₁H₇F₃O₂, and it has garnered interest in medicinal chemistry due to its potential biological activities.

The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, which may influence its interactions with biological macromolecules such as proteins and nucleic acids. This structural characteristic is crucial for its potential applications in drug synthesis and development.

The biological activity of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinities due to its electron-withdrawing effects, potentially modulating the activity of these biological targets .

Biological Activity Studies

Recent studies have focused on the antimicrobial and anticancer properties of compounds related to 3-(Furan-2-yl)-5-(trifluoromethyl)phenol. The following sections summarize key findings from various research efforts.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to 3-(Furan-2-yl)-5-(trifluoromethyl)phenol, against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans. The results indicated that compounds containing electron-withdrawing groups exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) determined through serial two-fold dilution methods .

CompoundBacterial Strains TestedMIC (µg/mL)Activity
3-(Furan-2-yl)-5-(trifluoromethyl)phenolBacillus subtilis, Staphylococcus aureusTBDModerate
Compound with NO₂ groupEscherichia coli, Pseudomonas aeruginosaTBDHigh

Anticancer Activity

In vitro studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, phenylpyrazolo derivatives showed potent cytotoxicity in antiproliferative assays against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The mechanisms involved included induction of apoptosis and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of halogen or electron-withdrawing groups significantly enhances the biological activity of phenolic compounds. In particular, the trifluoromethyl group in 3-(Furan-2-yl)-5-(trifluoromethyl)phenol may contribute to increased lipophilicity and enhanced interaction with biological targets compared to related compounds lacking this feature .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized furan derivatives were tested for their antimicrobial properties. Among them, a compound with a nitro group displayed the highest activity against both bacterial and fungal strains.
  • Cytotoxicity in Cancer Models : Research on phenylpyrazolo derivatives indicated that certain modifications led to increased selectivity towards cancer cell lines, suggesting potential therapeutic applications for compounds structurally related to 3-(Furan-2-yl)-5-(trifluoromethyl)phenol.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Furan-2-yl)-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling or condensation reactions. For example:

  • Suzuki-Miyaura Coupling: Use of a trifluoromethyl-substituted aryl halide with a furan-2-yl boronic acid under palladium catalysis. Reaction optimization (e.g., ligand choice, solvent) is critical for regioselectivity .
  • Grignard Reagents: As seen in analogous trifluoromethylphenol syntheses, organometallic reagents (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at low temperatures (-5°C) can achieve 69% yield when reacting with halogenated precursors .
  • Key Factors: Temperature control (<0°C for Grignard stability), solvent polarity (THF for organometallic compatibility), and catalyst loading (0.5–5 mol% Pd for coupling).

Q. Which analytical techniques are most reliable for confirming the identity and purity of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., trifluoromethyl at C5, furan at C3). 19^{19}F NMR is critical for confirming CF3_3 integrity .
  • HPLC-MS: Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry (ESI-MS) to assess purity (>95%) and molecular ion peaks (expected m/z ≈ 258) .
  • Elemental Analysis: Combustion analysis to validate C, H, N, and F content (±0.4% tolerance) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility: The CF3_3 group enhances hydrophobicity, making the compound more soluble in polar aprotic solvents (e.g., DMSO, THF) than in water. Solubility can be quantified via shake-flask method (logP ≈ 3.2 predicted) .
  • Stability: The electron-withdrawing CF3_3 group stabilizes the phenol moiety against oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies can address conflicting spectroscopic data (e.g., unexpected byproducts) during synthesis?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., di- or tri-substituted isomers) and optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Mechanistic Studies: Employ DFT calculations (B3LYP/6-31G*) to model reaction pathways and identify energy barriers leading to undesired products .
  • Case Study: In a related furan-phenol synthesis, competing O- vs. C-alkylation was resolved by adjusting base strength (K2_2CO3_3 instead of NaOH) .

Q. How can computational modeling predict the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

  • DFT Calculations: Map electrostatic potential surfaces to identify electron-deficient regions (e.g., CF3_3-adjacent positions are less reactive). Fukui indices can predict sites for nitration or halogenation .
  • Experimental Validation: Compare computed activation energies with experimental outcomes (e.g., regioselectivity in nitration at C4 vs. C6). Use 19^{19}F NMR to track substituent effects .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase Inhibition: Screen against CDK2 or PCNA using fluorescence polarization assays. For example, sulfonamide-furan analogs showed IC50_{50} values <1 µM via competitive binding studies .
  • Antimicrobial Testing: Microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus). The furan moiety’s π-π stacking with bacterial enzymes enhances activity .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices (IC50_{50} >10 µM for safety) .

Q. How can structural analogs of this compound be designed to enhance metabolic stability in drug discovery?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the furan ring with thiophene (improves metabolic resistance) or pyridine (enhances water solubility). For example, thiophene analogs showed 2x longer half-lives in liver microsomes .
  • Prodrug Strategies: Introduce acetyl or phosphate groups at the phenolic -OH to reduce first-pass metabolism. Hydrolysis studies (pH 7.4 buffer, 37°C) validate release kinetics .

Q. What are the challenges in scaling up the synthesis of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol for preclinical studies?

Methodological Answer:

  • Process Optimization: Transition from batch to flow chemistry for exothermic reactions (e.g., Grignard additions). Continuous flow systems improve heat dissipation and yield consistency .
  • Purification: Replace column chromatography with recrystallization (solvent: hexane/EtOAc) or centrifugal partition chromatography for gram-scale production .
  • Regulatory Compliance: Ensure ICH guidelines for impurity profiling (e.g., USP <467> for residual solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.